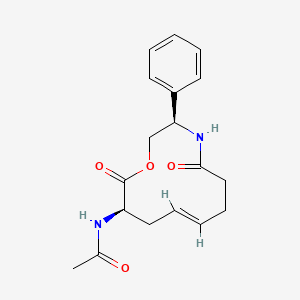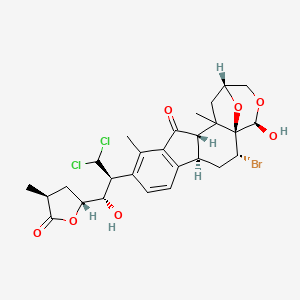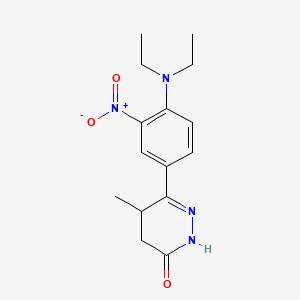![molecular formula C20H19N7O B10754913 1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754913.png)
1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW809885X is a chemical compound with the molecular formula C20H22N2O3. It belongs to the class of organic compounds known as indoles and derivatives. The compound exhibits interesting pharmacological properties and has been studied extensively in both academic and industrial settings.
Preparation Methods
Synthetic Routes: GW809885X can be synthesized through several routes, but one common method involves the following steps:
Indole Synthesis: Start with an indole precursor (such as indole-3-acetic acid) and react it with an appropriate amine (e.g., methylamine) to form the indole ring.
Functionalization: Introduce the desired functional groups (e.g., hydroxyl, methoxy, or halogen) onto the indole scaffold using suitable reagents and conditions.
Final Steps: Additional reactions (such as acylation or alkylation) lead to the formation of GW809885X.
Industrial Production: The industrial production of GW809885X involves large-scale synthesis using optimized conditions. Manufacturers typically employ efficient synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
GW809885X undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with metal hydrides (e.g., lithium aluminum hydride) yields the corresponding reduced product.
Substitution: GW809885X can undergo nucleophilic substitution reactions at the indole nitrogen or other functional groups.
Major Products: Depending on the reaction conditions, different products may form, including derivatives with altered pharmacological properties.
Scientific Research Applications
GW809885X has found applications in several scientific fields:
Medicine: It exhibits promising anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Cancer Research: Researchers investigate its role in inhibiting specific kinases involved in cancer cell proliferation.
Neuroscience: GW809885X may modulate neurotransmitter systems, impacting mood and cognition.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as kinases or receptors. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
GW809885X stands out due to its unique combination of structural features. similar compounds include indole derivatives like GW809886Y and GW809887Z, which share some pharmacological properties.
Properties
Molecular Formula |
C20H19N7O |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N7O/c1-13(15-7-9-21-10-8-15)24-25-19-18-14(2)26-27(20(18)23-12-22-19)16-5-4-6-17(11-16)28-3/h4-12H,1-3H3,(H,22,23,25) |
InChI Key |
MMXTYLZRZDGJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=NC(=C12)NN=C(C)C3=CC=NC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754851.png)
![N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide](/img/structure/B10754857.png)
![N-[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754859.png)
![7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754867.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-8-prop-1-enyl-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754868.png)



![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754906.png)
![1-[[8-(2-cyclopentylethynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754919.png)
![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)
